4H-Pyran-4-carboxaldehyde

Allylic oxidation Selenium dioxide Heterocycle functionalization

4H-Pyran-4-carboxaldehyde (CAS 52748-34-2) is the 4-carboxaldehyde derivative of 4H-pyran, a six-membered oxygen heterocycle bearing two endocyclic double bonds and an aldehyde substituent at the 4-position. With molecular formula C₆H₆O₂ and a monoisotopic mass of 110.037 Da, this compound presents a ring system that is isomeric with 2H-pyran carbaldehydes but features a distinct double-bond distribution that determines its reactivity profile.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 52748-34-2
Cat. No. B13975223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-carboxaldehyde
CAS52748-34-2
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=COC=CC1C=O
InChIInChI=1S/C6H6O2/c7-5-6-1-3-8-4-2-6/h1-6H
InChIKeyCPSHQJNHQMQTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyran-4-carboxaldehyde (CAS 52748-34-2): A Defined Unsaturated Pyran Aldehyde Building Block for Research Sourcing


4H-Pyran-4-carboxaldehyde (CAS 52748-34-2) is the 4-carboxaldehyde derivative of 4H-pyran, a six-membered oxygen heterocycle bearing two endocyclic double bonds and an aldehyde substituent at the 4-position . With molecular formula C₆H₆O₂ and a monoisotopic mass of 110.037 Da, this compound presents a ring system that is isomeric with 2H-pyran carbaldehydes but features a distinct double-bond distribution that determines its reactivity profile . The unsaturated 4H-pyran core enables chemical transformations—such as allylic oxidation and cycloaddition—that are inaccessible to saturated tetrahydropyran analogs, positioning this compound as a specialized synthetic intermediate in medicinal chemistry and heterocycle elaboration programs .

Why 4H-Pyran-4-carboxaldehyde Cannot Be Interchanged with Tetrahydropyran-4-carboxaldehyde or Isomeric Pyran Aldehydes


Substituting 4H-pyran-4-carboxaldehyde with the saturated analog tetrahydropyran-4-carboxaldehyde (CAS 50675-18-8) or with 2H-pyran-based regioisomers introduces changes in electronic configuration, molecular geometry, and accessible reaction pathways that propagate through downstream synthetic sequences . The 4H-pyran ring is non-aromatic and contains a methylene group at C-4, rendering it susceptible to allylic oxidation and enabling participation in [4+2] cycloadditions as an electron-rich diene, chemistry that is entirely absent in the fully saturated tetrahydropyran system . Furthermore, the 4H- vs 2H-tautomer distinction creates thermodynamic and kinetic differences in ring-opening and rearrangement processes—the 2H-pyran form is thermodynamically favored (K = 4.61 at 327 K for parent pyran) and can lead to competing reaction manifolds if tautomer scrambling occurs [1]. These fundamental differences mean that procurement decisions cannot default to the cheapest or most readily available pyran aldehyde without risking synthetic route failure or altered biological target engagement.

Quantitative Differentiation Evidence for 4H-Pyran-4-carboxaldehyde Against Closest Analogs


Unsaturated 4H-Pyran Core Enables Allylic Reactivity Absent in Tetrahydropyran-4-carboxaldehyde

4H-Pyran-4-carboxaldehyde contains two endocyclic double bonds that create allylic C–H bonds at the C-3 and C-5 methylene positions. These allylic sites undergo selective SeO₂-mediated oxidation to introduce hydroxyl or carbonyl functionality—a transformation that is mechanistically impossible in the fully saturated tetrahydropyran-4-carboxaldehyde (CAS 50675-18-8), which lacks any sp²-hybridized carbon in the ring . The allylic oxidation pathway provides a unique synthetic handle for further derivatization without requiring pre-functionalization of the ring, distinguishing the unsaturated 4H-pyran scaffold from its saturated counterpart [1].

Allylic oxidation Selenium dioxide Heterocycle functionalization Synthetic methodology

Defined 4H-Tautomeric Form Suppresses 2H-Pyran Equilibration and Consequent Disproportionation Pathways

The parent 4H-pyran system exists in tautomeric equilibrium with 2H-pyran; for the unsubstituted parent, the equilibrium constant K = 4.61 at 327 K favors the 2H form [1]. However, 4H-pyran itself is known to be unstable, readily undergoing disproportionation to dihydropyran and pyrylium ion, the latter being susceptible to hydrolysis in aqueous media [2]. The covalent attachment of a carboxaldehyde group at the 4-position of 4H-pyran-4-carboxaldehyde locks the ring into the 4H tautomeric form, preventing equilibration to the 2H form and thereby eliminating the decomposition pathway associated with pyrylium ion formation [1][2]. In contrast, 2H-pyran-4-carboxaldehyde derivatives can undergo ring-opening to 1-oxatriene intermediates under thermal or photochemical conditions, introducing structural ambiguity during storage and reaction [2].

Tautomerism Pyran stability Heterocycle chemistry Building block reliability

Physicochemical Property Differentiation: Density, Lipophilicity, and Molecular Weight Distinguish from Tetrahydropyran-4-carboxaldehyde

4H-Pyran-4-carboxaldehyde (C₆H₆O₂, MW 110.11 g/mol) differs measurably from its saturated analog tetrahydropyran-4-carboxaldehyde (C₆H₁₀O₂, MW 114.14 g/mol) in computed physicochemical descriptors relevant to purification, formulation, and chromatographic behavior [1]. The unsaturated compound exhibits a higher computed density (1.214 g/cm³ vs. 1.096 g/cm³ for the saturated analog) and a higher computed XLogP (0.4 vs. 0), reflecting the influence of the two endocyclic double bonds on molecular packing and polarity [1]. The molecular weight difference (ΔMW = 4.03 g/mol) corresponds to the two additional hydrogen atoms in the saturated ring, enabling unambiguous discrimination by LC-MS in reaction monitoring [1].

Physicochemical properties Computed descriptors Density comparison Lipophilicity

Regioisomeric Aldehyde Position at C-4 vs. C-2 Dictates Conjugation and Cycloaddition Regiochemistry

The position of the aldehyde group on the 4H-pyran ring determines the electronic nature of the diene system available for cycloaddition. In 4H-pyran-4-carboxaldehyde, the aldehyde is attached to the saturated C-4 methylene, meaning the electron-rich diene (C2=C3–O–C5=C6) is not directly conjugated with the carbonyl, preserving a nucleophilic diene character suitable for normal-electron-demand Diels-Alder reactions . In contrast, 4H-pyran-2-carboxaldehyde derivatives place the electron-withdrawing formyl group in direct conjugation with the diene, reversing the electronic character to favor inverse-electron-demand cycloadditions . This regioisomeric distinction produces orthogonal cycloaddition reactivity that cannot be replicated by simply swapping one pyran carboxaldehyde isomer for another .

Regioisomerism Cycloaddition Diels-Alder Pyran-2-carboxaldehyde Conjugation

Higher Computed Refractive Index (1.587) and Density (1.214 g/cm³) Indicate Distinct Intermolecular Interactions Versus Saturated Analog

The computed refractive index of 4H-pyran-4-carboxaldehyde (n = 1.587) is substantially higher than typical values for saturated tetrahydropyran derivatives (e.g., tetrahydropyran itself has n ≈ 1.42), reflecting the increased polarizability conferred by the two endocyclic double bonds . Combined with the higher density (1.214 g/cm³ vs. 1.096 g/cm³ for tetrahydropyran-4-carboxaldehyde), these data indicate stronger intermolecular dispersion forces in the unsaturated compound, which may affect solubility in non-polar solvents, crystallization behavior, and chromatographic retention times [1].

Refractive index Density Intermolecular interactions Material properties

Procurement-Driven Application Scenarios Where 4H-Pyran-4-carboxaldehyde Provides Verifiable Advantage


Allylic Oxidation-Driven Diversification of the Pyran Scaffold

4H-Pyran-4-carboxaldehyde is the appropriate choice when a synthetic route requires oxidative functionalization of the heterocyclic ring itself, rather than merely derivatizing the aldehyde. The two allylic methylene positions (C-3 and C-5) serve as handles for SeO₂-mediated hydroxylation or ketone formation—chemistry that is mechanistically inaccessible to the saturated tetrahydropyran-4-carboxaldehyde comparator . This enables the rapid generation of polyoxygenated 4H-pyran derivatives relevant to natural product-like libraries without pre-installed leaving groups or directing functionality.

Tautomerically Defined Building Block for Reproducible Heterocycle Synthesis

In multi-step synthetic sequences where intermediate stability and structural fidelity are critical—such as parallel library synthesis or scale-up campaigns—4H-pyran-4-carboxaldehyde offers a tautomerically locked scaffold that cannot equilibrate to the 2H form . This eliminates the risk of competing reaction manifolds arising from 2H-pyran intermediates (e.g., ring-opening to 1-oxatriene species) and avoids the pyrylium-mediated decomposition observed with unsubstituted 4H-pyran . Procurement of this defined isomer is essential for laboratories requiring batch-to-batch consistency in reaction outcomes.

Normal-Electron-Demand Diels-Alder Cycloaddition with Electron-Poor Dienophiles

When the synthetic objective is a [4+2] cycloaddition employing the pyran ring as a nucleophilic diene, 4H-pyran-4-carboxaldehyde is the regioisomer of choice. Its aldehyde at the saturated C-4 position leaves the O–C2=C3–C5=C6 diene unit electronically uncompromised by the electron-withdrawing carbonyl, preserving a normal-electron-demand Diels-Alder reactivity profile . This stands in contrast to 4H-pyran-2-carboxaldehyde, where direct carbonyl-diene conjugation reverses the electronic demand and requires a fundamentally different set of reaction partners . Selecting the correct regioisomer at procurement prevents costly re-optimization of cycloaddition conditions.

Physicochemical Property-Driven Purification and Analytical Method Development

The distinct density (1.214 g/cm³), refractive index (1.587), and XLogP (0.4) of 4H-pyran-4-carboxaldehyde compared to its saturated analog (density 1.096 g/cm³, XLogP 0) provide measurable benchmarks for developing robust analytical methods. These property differences translate to distinct chromatographic retention behavior and extractive workup partitioning, enabling straightforward discrimination between the unsaturated and saturated compounds by GC, HPLC, or LC-MS . For QC laboratories and procurement verification workflows, these orthogonal physicochemical signatures provide unambiguous identity confirmation that generic pyran aldehydes cannot satisfy.

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